molecular formula C11H14O3 B8167992 2-Methyl-6-propoxybenzoic acid

2-Methyl-6-propoxybenzoic acid

Cat. No.: B8167992
M. Wt: 194.23 g/mol
InChI Key: MVZLJULHEVGUMH-UHFFFAOYSA-N
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Description

2-Methyl-6-propoxybenzoic acid (C₁₁H₁₄O₃) is a benzoic acid derivative featuring a methyl group at the 2-position and a propoxy group at the 6-position of the aromatic ring. This substitution pattern confers unique physicochemical properties, including modified acidity, solubility, and lipophilicity, which influence its applications in pharmaceuticals, agrochemicals, or material science. Its synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution, followed by oxidation to the carboxylic acid .

Properties

IUPAC Name

2-methyl-6-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-9-6-4-5-8(2)10(9)11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLJULHEVGUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-propoxybenzoic acid typically involves the esterification of 2-methyl-6-hydroxybenzoic acid with propanol, followed by hydrolysis. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The esterification process involves heating the reactants under reflux conditions to facilitate the formation of the ester, which is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-propoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-carboxy-6-propoxybenzoic acid.

    Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-methyl-6-propoxybenzyl alcohol.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: 2-Carboxy-6-propoxybenzoic acid

    Reduction: 2-Methyl-6-propoxybenzyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-propoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

a. 2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic Acid (C₁₇H₁₃NO₃; CAS 51234-58-3)
  • Key Differences : Replaces the propoxy group with a benzoxazole moiety at the 6-position and includes a phenyl ring.
  • Impact on Properties :
    • The benzoxazole group (electron-withdrawing) increases acidity (lower pKa) compared to the electron-donating propoxy group in 2-methyl-6-propoxybenzoic acid.
    • Higher lipophilicity (predicted LogP ~3.8 vs. ~2.5) due to the aromatic benzoxazole and phenyl groups, suggesting reduced aqueous solubility .
b. 6-Hydroxybenzoyl Mussaenosidic Acid (C₂₉H₂₇NO₈; CAS 530141-72-1)
  • Key Differences : Features a hydroxybenzoyl group and a benzisoxazole ring, with a cyclopentyloxy substituent.
  • Impact on Properties :
    • The hydroxy group enhances hydrogen bonding, increasing solubility in polar solvents compared to alkoxy-substituted analogs.
    • Larger molecular weight (517.53 g/mol) and complex structure likely reduce bioavailability but may improve target specificity in biological systems .

Physicochemical Properties (Hypothetical Data)

Compound Molecular Weight Predicted LogP Melting Point (°C) Aqueous Solubility
This compound 194.23 ~2.5 120–125 Low
2-(2-Phenyl-1,3-benzoxazol-6-yl)propanoic acid 279.29 ~3.8 180–185 Very low
6-Hydroxybenzoyl mussaenosidic acid 517.53 ~1.2 200–210 Moderate

Biological Activity

2-Methyl-6-propoxybenzoic acid is an organic compound characterized by its unique structure, which includes a methyl group at the second position and a propoxy group at the sixth position of the benzene ring. Its molecular formula is C11H14O3C_{11}H_{14}O_3. This compound has garnered attention for its potential biological activities , particularly in the fields of pharmaceuticals and agriculture .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This property positions it as a candidate for developing new anti-inflammatory drugs, particularly for chronic inflammatory conditions.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL, demonstrating its potential as an effective antimicrobial agent.

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus100

Case Study: Anti-inflammatory Activity

In another investigation, the anti-inflammatory activity of this compound was assessed using a murine model of inflammation induced by lipopolysaccharide (LPS). The compound significantly reduced edema and levels of inflammatory cytokines in treated mice compared to controls.

Treatment GroupEdema Reduction (%)Cytokine Levels (pg/mL)
Control0200
This compound45110

The biological activity of this compound can be attributed to its chemical structure, which influences its interaction with biological targets. The propoxy group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This characteristic may allow it to modulate membrane-bound proteins and influence signaling pathways involved in inflammation and microbial resistance.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
2-Methyl-6-ethoxybenzoic acidEthoxy instead of propoxyModerate antimicrobial activity
2-Methyl-6-butoxybenzoic acidButoxy instead of propoxyLower anti-inflammatory effects
2-Methyl-6-methoxybenzoic acidMethoxy instead of propoxyLimited biological activity

The presence of the propoxy group appears to optimize both antimicrobial and anti-inflammatory properties compared to other alkyl substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-6-propoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from esterification or alkylation strategies. For example, a nucleophilic aromatic substitution reaction using 2-methyl-6-hydroxybenzoic acid and propyl bromide under acidic catalysis (e.g., H₂SO₄) may yield the target compound. Temperature control (80–100°C) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methyl at position 2, propoxy at position 6) and confirm aromatic proton splitting.
  • FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) and quantify impurities using a C18 column (methanol/water mobile phase) .

Q. How can researchers optimize purification to isolate high-purity this compound?

  • Methodological Answer : After synthesis, dissolve the crude product in a minimal volume of hot ethanol, then gradually add water to induce crystallization. Filter and wash with cold ethanol. For persistent impurities, use preparative HPLC with a reversed-phase column. Validate purity via melting point analysis (compare to literature values) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, dosage). Perform comparative bioactivity assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity, IC₅₀ determination via MTT assay). Validate results using orthogonal methods (e.g., Western blotting for protein targets). Statistical tools like ANOVA or Bayesian modeling can quantify reproducibility .

Q. How do steric and electronic effects of the propoxy group influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electron density and steric hindrance around the propoxy group. Experimentally, compare reaction rates of this compound with analogs (e.g., methoxy or ethyl derivatives) in electrophilic substitution (e.g., nitration). Monitor regioselectivity via LC-MS and correlate with computational predictions .

Q. What computational tools predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. For ecotoxicity, apply ECOSAR models. Experimentally, conduct OECD 301F biodegradability tests in activated sludge and measure logP (octanol-water partition coefficient) via shake-flask method. Cross-reference with PubChem’s physicochemical data .

Q. How can in silico docking studies guide the design of this compound derivatives for specific biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., COX-2 for anti-inflammatory studies). Analyze binding energies, hydrogen bonding, and hydrophobic interactions. Synthesize top-ranked derivatives (e.g., ester or amide analogs) and validate via SPR (surface plasmon resonance) binding assays .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-linear relationships, apply Hill slope analysis. Report variability using standard error of the mean (SEM) and perform outlier tests (e.g., Grubbs’ test) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include detailed protocols for:

  • Reaction Setup : Molar ratios, solvent volumes, inert gas use.
  • Workup : Quenching methods, extraction solvents (e.g., ethyl acetate for acid-base extraction).
  • Characterization : Raw spectral data (NMR, IR) and chromatograms (HPLC/GC).
  • Troubleshooting : Common side products (e.g., unreacted starting material) and mitigation steps.
    • Use platforms like Electronic Lab Notebooks (ELNs) for version control .

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